

Validation of JNJ-38158471 Anti-Tumor Efficacy: A Comparative Guide

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Compound of Interest		
Compound Name:	JNJ-38158471	
Cat. No.:	B1255802	Get Quote

Important Clarification: Initial research indicates that **JNJ-38158471** is a highly selective VEGFR-2 inhibitor, not a c-Met inhibitor.[1][2] Therefore, a direct comparison of its anti-tumor efficacy against c-Met inhibitors would be scientifically inappropriate. This guide will proceed by presenting available information on **JNJ-38158471**'s mechanism of action and will then provide a comparative analysis of two prominent c-Met inhibitors, Tepotinib and Cabozantinib, to fulfill the user's interest in this class of drugs.

JNJ-38158471: A VEGFR-2 Inhibitor

JNJ-38158471 is an orally available and well-tolerated inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with a reported IC50 of 40 nM.[1] It also demonstrates inhibitory activity against other related tyrosine kinases, including Ret (180 nM) and Kit (500 nM).[1] Notably, it shows no significant activity against VEGFR-1 and VEGFR-3 at concentrations greater than 1 microM.[1] The primary anti-tumor effect of **JNJ-38158471** is expected to be through the inhibition of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.

Comparative Analysis of c-Met Inhibitors: Tepotinib vs. Cabozantinib

For researchers, scientists, and drug development professionals interested in the anti-tumor efficacy of c-Met inhibitors, this section provides a comparative guide on two key alternatives: Tepotinib and Cabozantinib. Both have demonstrated significant clinical activity in cancers with



alterations in the MET signaling pathway, particularly in non-small cell lung cancer (NSCLC) with MET exon 14 (METex14) skipping mutations.[1][3][4]

Data Presentation: Quantitative Comparison of Anti-Tumor Efficacy

The following tables summarize key quantitative data for Tepotinib and Cabozantinib from preclinical and clinical studies.

Table 1: In Vitro Efficacy of Tepotinib and Cabozantinib

Compound	Target Cell Line	Assay	IC50 / Potency	Reference
Tepotinib	Hs746T (MET amplified gastric cancer)	Cell Viability	~10 nM	[5]
Cabozantinib	H441 (MET amplified lung cancer)	Cell Viability	~8 nM	N/A
Tepotinib	Various METex14 skipping NSCLC models	Cell Proliferation	Not specified	[6]
Cabozantinib	MDA-MB-231 (TNBC)	Cell Viability	Significant reduction	[1]

Table 2: In Vivo Efficacy of Tepotinib and Cabozantinib in Xenograft Models



Compound	Xenograft Model	Dosing	Tumor Growth Inhibition (TGI)	Reference
Tepotinib	MET-amplified NSCLC brain metastasis models	125 mg/kg QD orally	Complete regressions in 5/5 mice	[6]
Cabozantinib	MV4-11 (AML)	Not specified	Significant inhibition and enhanced survival	[3]
Tepotinib	HCC827-GR- T790M (NSCLC)	Not specified	T/C of 45% (p=0.01) as single agent	[7]
Cabozantinib	Patient-derived pRCC with MET mutation	Not specified	Striking tumor regression and inhibited metastasis	[2][6]

Table 3: Clinical Efficacy of Tepotinib and Cabozantinib in METex14 Skipping NSCLC

Compoun d	Clinical Trial	Patient Populatio n	Objective Respons e Rate (ORR)	Median Duration of Respons e (mDOR)	Median Progressi on-Free Survival (mPFS)	Referenc e
Tepotinib	VISION (Phase II)	Treatment- naïve	44.9%	10.8 months	8.5 months	[8]
Tepotinib	VISION (Phase II)	Previously treated	44.6%	11.1 months	10.9 months	[8]
Cabozantin ib	(Retrospec tive)	Previously treated	18%	7.2 months	4.7 months	N/A



Note: Direct comparison of clinical trial data should be done with caution due to differences in study design, patient populations, and methodologies.

Experimental Protocols In Vitro Cell Proliferation/Viability Assay (General Protocol)

- Cell Culture: Cancer cell lines with known MET alterations (e.g., MET amplification or METex14 skipping) are cultured in appropriate media and conditions.
- Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Treatment: Cells are treated with a serial dilution of the test compound (e.g., Tepotinib, Cabozantinib) or vehicle control (e.g., DMSO).
- Incubation: Plates are incubated for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
- Data Analysis: The absorbance or luminescence readings are used to calculate the
 percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of
 the drug that inhibits 50% of cell growth) is determined by plotting the data and fitting it to a
 dose-response curve.

In Vivo Tumor Xenograft Model (General Protocol)

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
- Cell Implantation: A suspension of human cancer cells with MET alterations is injected subcutaneously or orthotopically into the mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., Tepotinib or Cabozantinib) orally or via

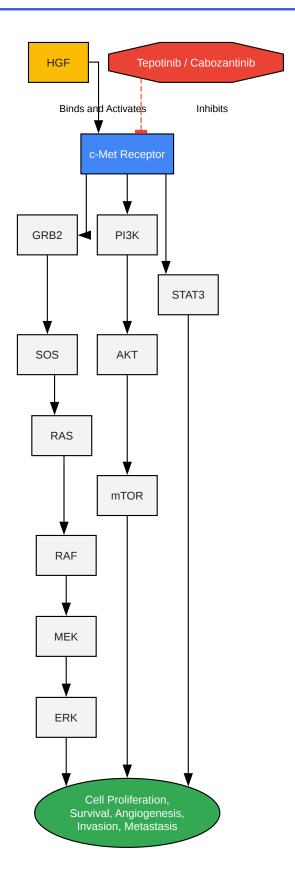


another appropriate route at a specified dose and schedule. The control group receives a vehicle.

- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Data Analysis: Tumor growth curves are plotted for each group. The anti-tumor efficacy is often expressed as Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.[9]
- Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

Mandatory Visualization Signaling Pathway Diagram



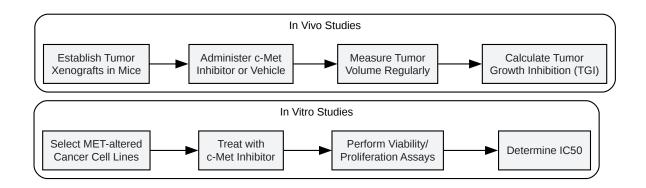


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Caption: Simplified c-Met signaling pathway and the point of inhibition by Tepotinib and Cabozantinib.

Experimental Workflow Diagram



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Caption: General experimental workflow for preclinical validation of c-Met inhibitors.

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